N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
CAS No.: 1019102-53-4
Cat. No.: VC8431992
Molecular Formula: C18H12FN5O4S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019102-53-4 |
|---|---|
| Molecular Formula | C18H12FN5O4S |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H12FN5O4S/c1-10-8-15(21-17(25)14-6-7-16(28-14)24(26)27)23(22-10)18-20-13(9-29-18)11-2-4-12(19)5-3-11/h2-9H,1H3,(H,21,25) |
| Standard InChI Key | IFCYPLDOUMCWLE-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide, reflects its intricate architecture . Key components include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 3 with a methyl group.
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Thiazole Moiety: A sulfur- and nitrogen-containing heterocycle linked to the pyrazole, further substituted with a 4-fluorophenyl group.
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Nitrofuran Carboxamide: A nitro-substituted furan ring connected via a carboxamide bond to the pyrazole .
The molecular formula is C₁₈H₁₂FN₅O₄S, with a molecular weight of 413.4 g/mol . Quantum mechanical calculations predict localized electron density around the nitro group, a feature critical for redox-mediated biological activity .
Table 1: Molecular and Spectral Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₈H₁₂FN₅O₄S |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
| InChI Key | IFCYPLDOUMCWLE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)C2=NC(=CS2)C3=NN(C(=C3)NC(=O)C4=CC=C(O4)N+[O-])C |
| Spectral Signatures (IR) | N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to nitroheterocyclic derivatives described in literature :
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Thiazole Formation: Condensation of 4-fluorobenzaldehyde with thioamide derivatives to yield the 4-(4-fluorophenyl)thiazole intermediate.
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Pyrazole Construction: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the 3-methylpyrazole core.
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Carboxamide Coupling: Reaction of the pyrazole-thiazole intermediate with 5-nitrofuran-2-carbonyl chloride under Schotten-Baumann conditions .
Microwave-assisted synthesis, as employed for related pyrazoline derivatives, could enhance reaction efficiency and yield .
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms substituent positions (e.g., methyl group at δ 2.35 ppm, fluorophenyl aromatic protons at δ 7.45–7.70 ppm).
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 413.4 .
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HPLC Purity Analysis: Reverse-phase chromatography ensures ≥95% purity.
Research Gaps and Future Directions
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Mechanistic Studies: Electroanalytical methods could elucidate nitro reduction kinetics and reactive intermediate formation .
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In Vivo Efficacy: Pharmacokinetic profiling (absorption, distribution, metabolism, excretion) is essential to assess therapeutic potential.
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Toxicity Screening: Cytotoxicity assays on mammalian cell lines (e.g., HEK293) are needed to establish safety margins .
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